molecular formula C15H18N6OS B2433239 N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide CAS No. 849824-06-2

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

Número de catálogo B2433239
Número CAS: 849824-06-2
Peso molecular: 330.41
Clave InChI: AXFBWAMSFCKDRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, also known as CTAS, is a novel compound that has gained significant interest in scientific research due to its potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing a variety of heterocyclic compounds incorporating the sulfamoyl moiety. These derivatives demonstrate significant antimicrobial properties due to their novel structural features. For instance, compounds synthesized from cyanoacetamide derivatives have shown promising results in in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, Atia, & Farag, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-isoxazole-based-darwish/c166e8896cbb5713a913a61609d88b6b/?utm_source=chatgpt].

Antimicrobial Evaluation

Derivatives of this compound have been evaluated for their antimicrobial efficacy. The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety has shown promising antibacterial and antifungal activities, underscoring the potential use of these compounds in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)[https://consensus.app/papers/synthesis-antimicrobial-evaluation-some-novel-thiazole-darwish/89b899173ec353de87475333f2a0ab52/?utm_source=chatgpt].

Anticancer Activity

Research into the synthesis of novel heterocyclic compounds derived from the core structure has also explored their potential anticancer activities. Specific derivatives have been tested against various cancer cell lines, indicating potential selective cytotoxic effects against certain types of cancer cells. This avenue of research is particularly promising for the development of new cancer therapies (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022)[https://consensus.app/papers/synthesis-characterization-vitro-anticancer-evaluation-zyabrev/e802a4abbcba592a80726a1bdaccd687/?utm_source=chatgpt].

Virucidal Activity

Additionally, certain derivatives have been synthesized to assess their antiviral and virucidal activities. These compounds have shown potential in reducing viral replication, suggesting applications in the development of antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011)[https://consensus.app/papers/synthesis-vitro-study-antiviral-virucidal-activity-novel-wujec/0b1d02a0813c5d19b214faa34dfc7bb2/?utm_source=chatgpt].

Biofuel Research

Interestingly, derivatives of this compound have also been investigated in the context of biofuel research, particularly regarding their combustion properties. This research contributes to the understanding of biofuels' combustion behavior, potentially informing the development of biofuels with optimized performance characteristics (Park et al., 2015)[https://consensus.app/papers/experimental-modeling-study-2methylbutanol-combustion-park/a9d286a0665e56cb9cae96e79408f09d/?utm_source=chatgpt].

Mecanismo De Acción

Target of Action

AKOS001147151, also known as ivonescimab , is a novel first-in-class anti-PD-1/VEGF bispecific antibody . Its primary targets are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, while VEGF is a signal protein that stimulates the formation of blood vessels .

Mode of Action

Ivonescimab is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It binds strongly to human PD-1 and VEGF, either alone or simultaneously, effectively blocking interactions with their ligands and the downstream signaling effects .

Biochemical Pathways

The expression of PD-1 and VEGF are found to be frequently upregulated and co-expressed in solid tumors . Importantly, VEGF promotes tumor angiogenesis and suppresses antitumor immune response . By inhibiting these pathways, ivonescimab can potentially enhance the body’s immune response against tumors and inhibit tumor growth .

Result of Action

The result of ivonescimab’s action is an enhanced T cell activation and a statistically significant dose-dependent antitumor response . This is achieved through the simultaneous inhibition of PD-1-mediated immunosuppression and blockade of tumor angiogenesis .

Action Environment

The action of ivonescimab is influenced by the tumor microenvironment, which is characterized by the presence of various immune cells, signaling molecules, and blood vessels . The efficacy and stability of ivonescimab can be affected by factors such as the expression levels of PD-1 and VEGF in the tumor, the presence of other immune cells, and the overall state of the patient’s immune system .

Propiedades

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6OS/c1-11(2)15(3,10-16)17-13(22)9-23-14-18-19-20-21(14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFBWAMSFCKDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.